molecular formula H3Y B1594687 Ytterbium hydride CAS No. 32997-62-9

Ytterbium hydride

Cat. No.: B1594687
CAS No.: 32997-62-9
M. Wt: 176.07 g/mol
InChI Key: NEUVQBHAWFOYNQ-UHFFFAOYSA-N
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Description

Ytterbium hydride (YbH3) is a rare earth metal hydride powder characterized by its significant hydrogen absorption capacity and thermal stability . It is engineered for specialized industrial and scientific applications. One of the primary research applications of YbH3 is in hydrogen storage for clean energy solutions. Its ability to reversibly absorb and release hydrogen makes it an attractive candidate for use in fuel cells and hydrogen-powered vehicles, providing a safe and efficient means of storing hydrogen . Recent research has also explored complex ytterbium-aluminum hydrides (Yb(AlH4)3) synthesized via mechanochemical methods, which can release over 2.3 wt% H2 at 160°C, highlighting the potential of ytterbium-based compounds in advanced solid-state hydrogen storage . In addition to energy storage, this compound is valuable for its potential in optoelectronic applications. The unique luminescent properties of ytterbium enable its use in lasers and phosphors, contributing to advancements in telecommunications, medical devices, and energy-efficient lighting technologies . Furthermore, ytterbium(II) hydride complexes have demonstrated significant catalytic properties, enabling groundbreaking processes such as the catalytic hydroarylation of olefins at room temperature. This process allows for the by-product-free addition of benzene C-H bonds across alkenes like ethene and propene, which is of high value in synthetic chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

32997-62-9

Molecular Formula

H3Y

Molecular Weight

176.07 g/mol

IUPAC Name

hydride;ytterbium(3+)

InChI

InChI=1S/Yb.3H/q+3;3*-1

InChI Key

NEUVQBHAWFOYNQ-UHFFFAOYSA-N

SMILES

[H-].[H-].[H-].[Yb+3]

Canonical SMILES

[H-].[H-].[H-].[Yb+3]

Other CAS No.

32997-62-9

Origin of Product

United States

Preparation Methods

Direct Hydrogenation of Metallic Ytterbium

The primary and classical method for preparing ytterbium hydride involves the direct reaction of metallic ytterbium with hydrogen gas under controlled pressure and temperature conditions.

  • Process Conditions:

    • Hydrogen pressures typically range from ambient up to several hundred bar (e.g., 120 bar).
    • Temperatures vary from room temperature to elevated temperatures above 600 K.
    • High-pressure, high-temperature conditions (200–3200 bar, >600 K) have been employed to synthesize higher hydrides such as YbH$$_{2+x}$$ (where $$x \approx 0.67$$).
  • Reaction Characteristics:

    • The reaction proceeds readily at room temperature upon hydrogen loading.
    • Partial hydrogenation results in phases such as YbH$$2$$ and metastable higher hydrides like YbH$${2+x}$$.
    • The hydrides crystallize in various structures, including trigonal and face-centered cubic (fcc) unit cells.
    • In situ laser heating (up to ~2100 K) can facilitate further hydrogenation and phase formation.
  • Structural Data:

    • YbH$$_2$$ typically crystallizes in an orthorhombic Pnma structure at moderate pressures (~3.6 GPa).
    • Higher hydrides such as YbH$${2.67}$$ (formally Yb$$3$$H$$_8$$) crystallize in trigonal cells with close packing of ytterbium atoms.
Compound Pressure (GPa) Lattice Parameters (Å) Crystal System
YbH$$_2$$ Pnma 3.6 a = 5.7134(3), b = 3.49242(15), c = 6.6346(4) Orthorhombic
Yb Fm$$\bar{3}$$m 3.6 a = 5.1173(4) Face-centered cubic (fcc)

This method is well-documented using diamond anvil cell techniques combined with synchrotron powder X-ray diffraction and neutron diffraction to confirm phase purity and crystal structures.

Organometallic Synthesis via Metathesis Reactions

An alternative, more controlled synthetic route involves the preparation of molecular ytterbium(II) hydride complexes through metathesis reactions in solution.

  • Typical Reaction:

    • A mild metathesis reaction of a ytterbium(II) amide complex, such as (DIPP-nacnac)Yb[N(SiMe$$3$$)$$2$$]·THF, with hydrosilanes (e.g., PhSiH$$_3$$) produces the hydride complex (DIPP-nacnac)YbH·THF.
  • Features:

    • The hydride complex crystallizes as a dimer with bridging hydride ions.
    • These complexes are soluble in organic solvents like benzene and show remarkable stability at room temperature.
    • The geometry resembles that of analogous calcium hydride complexes.
    • Ligand exchange reactions can occur at elevated temperatures, indicating moderate thermal stability.
  • Applications:

    • These soluble hydride complexes act as catalysts in hydrosilylation reactions.
    • They provide a platform for studying hydride transfer and reactivity in low-valent lanthanide chemistry.
  • Structural Notes:

    • The hydride complexes are dimeric with bridging hydrides.
    • The solid-state structure is well-characterized by X-ray crystallography.

This synthetic approach allows for precise control over the hydride environment and is valuable for mechanistic studies and catalytic applications.

Synthesis of Low-Coordinate Ytterbium(II) Hydride Complexes

Recent advances have demonstrated the facile synthesis of low-coordinate ytterbium(II) hydride complexes with bulky β-diketiminate ligands.

  • Synthetic Route:

    • The dimeric ytterbium(II) hydride complex [BDI$${Dipp}$$YbH]$$2$$ is synthesized by reduction or direct hydride transfer methods.
    • This complex can react with simple alkenes such as ethene and propene to form ytterbium(II) alkyl derivatives.
  • Reactivity and Catalysis:

    • The ytterbium(II) hydride complex mediates nucleophilic substitution reactions on benzene, facilitating catalytic anti-Markovnikov hydroarylation of olefins.
    • Density functional theory (DFT) calculations support an S$$_N$$2-like mechanism for hydride displacement.
  • Significance:

    • This method highlights the ability to prepare highly reactive, low-coordinate hydrides that serve as catalysts.
    • It expands the scope of this compound chemistry into organometallic catalysis.

This method reflects the cutting edge of this compound synthesis, emphasizing molecular design and catalytic utility.

Summary Table of Preparation Methods

Method Conditions & Reagents Product Features Applications References
Direct Hydrogenation of Metallic Ytterbium H$$_2$$ gas (up to 3200 bar), 300–2100 K YbH$$2$$, YbH$${2+x}$$ phases, crystalline solids Bulk hydrides, materials studies
Organometallic Metathesis (DIPP-nacnac)Yb[N(SiMe$$3$$)$$2$$]·THF + PhSiH$$_3$$ Dimeric Yb(II) hydride complexes, soluble Catalysis, hydrosilylation
Low-Coordinate β-Diketiminate Complexes Synthesis of [BDI$${Dipp}$$YbH]$$2$$, reaction with olefins Reactive dimeric hydride complexes Catalytic hydroarylation of olefins

Chemical Reactions Analysis

Ytterbium hydride undergoes various chemical reactions:

Scientific Research Applications

Catalytic Applications

Ytterbium hydride has demonstrated significant catalytic activity in organic transformations. Recent studies have highlighted its utility in hydroarylation processes:

  • Hydroarylation of Olefins : YbH acts as a catalyst for the anti-Markovnikov hydroarylation of alkenes such as ethene and propene with benzene. The reaction proceeds via a nucleophilic substitution mechanism, where Yb(II) hydride facilitates the formation of alkylated products at room temperature. This process is notable for its selectivity and efficiency, making it a valuable tool in synthetic organic chemistry .
  • Synthesis of Higher Hydrides : The ability of YbH to form higher hydrides under high-pressure conditions has implications for synthesizing complex materials. The phase behavior of YbH under varying pressures has been studied extensively, revealing that it can exist in multiple crystalline forms depending on the external conditions. This adaptability may allow for the development of new materials with tailored properties .

Material Science

This compound's structural properties make it an interesting candidate for various material science applications:

  • Electric Conductivity : Research indicates that higher hydrides of ytterbium (e.g., YbH2+x) exhibit unique electrical conductivity characteristics. These properties are influenced by the hydrogen content and the crystalline structure, which can be manipulated through pressure and temperature variations. Such materials could find applications in electronic devices or as superconductors .
  • Phase Transitions : The study of phase transitions in YbH under high pressure reveals its potential use in pressure-sensitive applications. The ability to transition between different phases at specific pressures could be harnessed for sensors or actuators in advanced engineering systems .

Reductant Properties

This compound serves as a powerful multielectron reductant:

  • Two-Electron Reductant : YbH has been shown to act as an effective two-electron reductant at room temperature, facilitating various reduction reactions in organic synthesis. This property is particularly useful for reducing carbonyl compounds and other electrophiles, providing a more efficient pathway for chemical transformations compared to traditional reductants .

Table 1: Key Properties and Applications of this compound

Property/ApplicationDescriptionReference
Catalytic ActivityCatalyzes hydroarylation of olefins with high selectivity
Electric ConductivityExhibits variable conductivity based on hydrogen content
Reductant EfficiencyActs as a two-electron reductant in organic synthesis
Phase BehaviorTransitions between multiple crystalline phases under pressure

Case Study: Hydroarylation Using this compound

In a recent experiment, YbH was utilized to catalyze the hydroarylation of propene with benzene. The reaction was monitored using NMR spectroscopy, confirming the formation of ethylbenzene as a primary product. The study demonstrated that YbH could facilitate this transformation under mild conditions, showcasing its potential for industrial applications in fine chemical synthesis .

Mechanism of Action

The mechanism of action of ytterbium hydride involves its ability to donate hydrogen atoms in chemical reactions. This property is utilized in various catalytic processes. The compound’s electronic structure, with ytterbium in the +2 oxidation state, allows it to participate in redox reactions and act as a reducing agent .

Comparison with Similar Compounds

Key Research Findings

High-Pressure Synthesis : YbH$_{2.67}$ forms at 200–3200 bar and >600 K, with neutron diffraction confirming its trigonal structure .

Catalytic Applications : Yb(II) hydrides enable room-temperature anti-Markovnikov additions with 100:5 selectivity for ethylbenzene over polyethylene .

Superconductivity Potential: Nanoparticle YbH$_x$ under high pressure (29 GPa) shows phase transitions akin to superhydrides, though superconductivity remains unconfirmed .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ytterbium hydride, and how do reaction conditions influence stoichiometry and crystallinity?

  • Methodological Answer : this compound synthesis typically involves direct reaction of ytterbium metal with hydrogen gas under controlled temperature and pressure. Solid-state methods (e.g., high-temperature hydrogenation) yield non-stoichiometric hydrides (YbHx, where xx varies between 2–3), while solution-phase routes using organometallic precursors (e.g., Yb(II) alkyl complexes) enable tunable stoichiometry . Critical parameters include H2 pressure (1–10 atm), reaction duration (12–48 hours), and temperature (200–400°C). Post-synthesis characterization via X-ray absorption spectroscopy (XAS) and neutron diffraction is essential to confirm hydride formation and crystallinity .

Q. How can researchers address discrepancies in reported thermodynamic properties of YbHx (e.g., enthalpy of formation)?

  • Methodological Answer : Contradictions in thermodynamic data often arise from differences in synthesis purity or measurement techniques (e.g., calorimetry vs. computational modeling). To resolve discrepancies:

  • Replicate experiments using identical reaction conditions and high-purity Yb (≥99.9%) .
  • Cross-validate results with density functional theory (DFT) calculations to assess lattice stability and hydrogen binding energies .
  • Report experimental uncertainties (e.g., ±5 kJ/mol for calorimetry) and compare with literature datasets .

Q. What spectroscopic techniques are most effective for characterizing YbHx structural dynamics?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Identifies crystallographic phases and lattice parameters but may fail to detect hydrogen positions due to low electron density .
  • Neutron diffraction : Resolves hydrogen sublattices and quantifies occupancy in non-stoichiometric hydrides .
  • Raman spectroscopy : Detects Yb–H vibrational modes (e.g., 800–1200 cm<sup>-1</sup>), providing insights into bonding environments .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular dynamics) predict YbHx reactivity in catalytic hydrogenation?

  • Methodological Answer :

  • DFT frameworks : Optimize YbHx cluster models to calculate activation barriers for H2 dissociation and substrate binding. Compare with experimental kinetics from in situ FTIR or mass spectrometry .
  • Ab initio molecular dynamics (AIMD) : Simulate hydride transfer pathways under realistic temperature/pressure conditions to identify metastable intermediates .
  • Challenges : Account for electron correlation effects in f-block elements, which require hybrid functionals (e.g., B3LYP) or GW approximations .

Q. What strategies mitigate oxygen contamination during YbHx synthesis, and how does oxygen affect hydride stability?

  • Methodological Answer :

  • Prevention : Use gloveboxes (<1 ppm O2) and ultra-high-vacuum (UHV) chambers for synthesis. Pre-treat Yb metal with dilute HCl to remove surface oxides .
  • Impact Analysis : Oxygen impurities (>0.1 wt%) destabilize YbHx by forming Yb2O3 domains, reducing hydrogen storage capacity. Quantify via thermogravimetric analysis (TGA) coupled with mass spectrometry .

Q. How do non-stoichiometric variations in YbHx influence electronic structure and magnetic properties?

  • Methodological Answer :

  • Electronic Studies : Use angle-resolved photoemission spectroscopy (ARPES) to map band structure changes with hydrogen content. Correlate with Hall effect measurements for carrier density .
  • Magnetic Characterization : Employ SQUID magnetometry to detect shifts in Curie temperature (TCT_C) due to hydrogen-induced lattice expansion/contraction. DFT+U simulations can model localized f-electron interactions .

Methodological Frameworks for Contradiction Analysis

Q. How should researchers design experiments to resolve conflicting reports on YbHx hydrogen storage capacity?

  • Experimental Design :

  • Standardize hydrogen absorption/desorption protocols (e.g., Sieverts apparatus with calibrated pressure transducers) .
  • Include control experiments with known hydrides (e.g., LaNi5H6) to validate equipment accuracy.
  • Publish raw isotherm data and fitting parameters (e.g., van’t Hoff plots) for cross-lab comparison .

Q. What interdisciplinary approaches integrate crystallography and computational chemistry to study YbHx phase transitions?

  • Integrated Workflow :

  • Collect time-resolved XRD data during hydrogenation/dehydrogenation cycles .
  • Train machine learning models on diffraction patterns to predict phase boundaries and metastable states.
  • Validate with AIMD simulations of lattice dynamics under non-equilibrium conditions .

Data Reporting and Reproducibility Guidelines

  • Critical Metadata : Document synthesis conditions (temperature, pressure, precursor purity), instrumental calibration details, and software versions for computational studies .
  • Open Data : Share crystallographic files (CIF), computational input/output files, and raw spectra in repositories like Zenodo or ICAT .

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